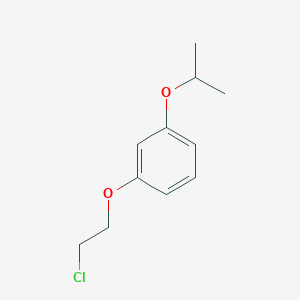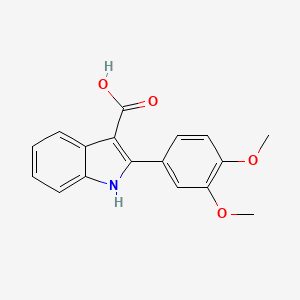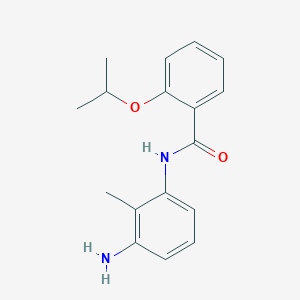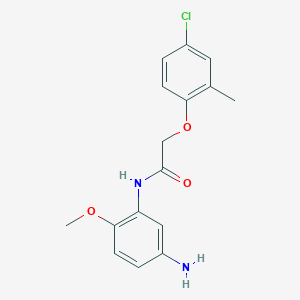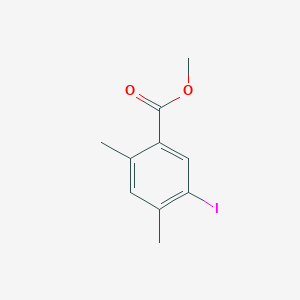
Methyl 5-iodo-2,4-dimethylbenzoate
Übersicht
Beschreibung
“Methyl 5-iodo-2,4-dimethylbenzoate” is a chemical compound with the linear formula C10H11IO2 . It is used in various chemical reactions and has been the subject of several scientific studies .
Synthesis Analysis
The synthesis of “Methyl 5-iodo-2,4-dimethylbenzoate” and similar compounds has been described in the scientific literature . The synthesis process typically involves the iodination of the parent compound, followed by esterification to introduce the methyl ester group .
Molecular Structure Analysis
The molecular structure of “Methyl 5-iodo-2,4-dimethylbenzoate” consists of a benzene ring substituted with two methyl groups and an iodine atom, and a carboxylate group esterified with a methyl group . The exact spatial arrangement of these groups can be determined using techniques such as NMR spectroscopy .
Chemical Reactions Analysis
“Methyl 5-iodo-2,4-dimethylbenzoate” can participate in various chemical reactions. For example, it can undergo coupling reactions with other organic compounds . The iodine atom on the benzene ring can act as a leaving group, allowing the compound to participate in substitution reactions .
Physical And Chemical Properties Analysis
“Methyl 5-iodo-2,4-dimethylbenzoate” is a liquid at room temperature . Its molecular weight is 290.098 Da . More detailed physical and chemical properties can be determined using various analytical techniques .
Wissenschaftliche Forschungsanwendungen
Applications in Crystallography and Material Science
Methyl 5-iodo-2,4-dimethylbenzoate and related compounds have been explored for their crystallographic properties and potential applications in material science. For instance, the crystal structures of methyl 3,5-dimethylbenzoate exhibit unique molecular associations, forming strands of molecules bonded through C—H⋯O=C interactions. These structures are arranged into layers, demonstrating the intricate molecular interactions and potential for material synthesis and analysis (Ebersbach et al., 2022).
Applications in Organic Synthesis
In organic synthesis, compounds related to Methyl 5-iodo-2,4-dimethylbenzoate have been pivotal in developing novel synthetic methods. For example, a study demonstrated a palladium-catalyzed dimethylation reaction of ortho-substituted iodoarenes using dimethyl carbonate as a methyl source. This method represents a novel strategy for meta-C-H methylation, showcasing the compound's role in advancing organic synthesis methodologies (Wu et al., 2021).
Applications in Structural and Theoretical Chemistry
Methyl 5-iodo-2,4-dimethylbenzoate and its derivatives have been a subject of structural and theoretical investigations to understand their properties and interactions at the molecular level. Research focusing on derivatives like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid has combined experimental and theoretical studies to characterize the compound’s structure, spectral properties, and theoretical aspects. These studies provide deep insights into the molecular behavior and potential applications in various scientific fields (Viveka et al., 2016).
Safety And Hazards
“Methyl 5-iodo-2,4-dimethylbenzoate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with appropriate safety precautions, including the use of personal protective equipment .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 5-iodo-2,4-dimethylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11IO2/c1-6-4-7(2)9(11)5-8(6)10(12)13-3/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZETITKGSTYFZFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)OC)I)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90661023 | |
| Record name | Methyl 5-iodo-2,4-dimethylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90661023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-iodo-2,4-dimethylbenzoate | |
CAS RN |
1052647-27-4 | |
| Record name | Methyl 5-iodo-2,4-dimethylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90661023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


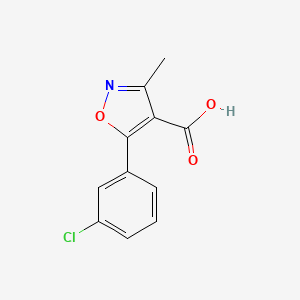
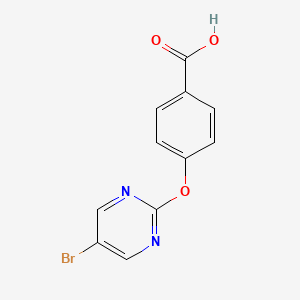
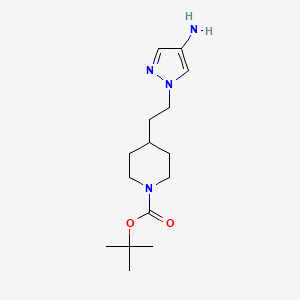



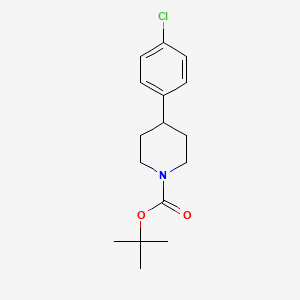

![rac-[(4S,6R)-6-methyl-2-thioxohexahydropyrimidin-4-yl]acetic acid](/img/structure/B1437795.png)
